4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Description
4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a nitrogen-containing heterocyclic compound featuring a fused imidazole and pyridine ring system. The ethyl and methyl substituents at positions 3 and 4 confer unique steric and electronic properties, influencing its chemical reactivity and biological interactions.
This compound’s structural resemblance to purines and other bioactive heterocycles makes it a candidate for drug discovery, particularly in targeting enzymes or receptors involved in diseases such as cancer or microbial infections .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-ethyl-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H15N3/c1-3-7-9-8(4-5-10-7)11-6-12(9)2/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
BDGPHLMOCLDHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CCN1)N=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazopyridine core . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon or Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of GABA_A receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes, such as aromatase, thereby affecting hormone synthesis and metabolism .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[4,5-c]pyridine Derivatives
| Compound Name | Substituents | Key Features | Biological Activity |
|---|---|---|---|
| 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine (Target) | Ethyl (C4), Methyl (C3) | Enhanced steric bulk; moderate solubility | Potential enzyme inhibition (hypothetical, based on analogs) |
| 4-Butyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | Butyl (C4), Methyl (C4) | Increased lipophilicity; improved binding affinity | Antiviral and anticancer activity (IC50: 4–8 µg/mL) |
| 4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | Cyclobutyl (C4) | Rigid cyclic substituent; altered pharmacokinetics | Antiviral candidate (targets viral enzymes) |
| 3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | Three methyl groups (C3, C4) | High electron density; improved metabolic stability | Enzyme inhibition (e.g., kinases) and receptor modulation |
| 4-(1-Methylcyclopropyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | Methylcyclopropyl (C4), Methyl (C4) | Strain-induced reactivity; unique binding geometry | Enhanced antimicrobial activity (MIC: 2–4 µg/mL) |
| 4-Pentan-3-yl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | Pentan-3-yl (C4) | Long alkyl chain; increased membrane permeability | Antibacterial activity (MIC: 4–8 µg/mL) |
Key Trends in Substituent Effects
- Alkyl Chains (Butyl, Pentyl) : Longer chains enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
- Cyclic Substituents (Cyclobutyl, Methylcyclopropyl) : Introduce steric hindrance and conformational rigidity, improving target selectivity .
- Methyl Groups : Electron-donating effects stabilize the imidazole ring, enhancing metabolic stability and ligand-receptor interactions .
Drug Development
- The ethyl-methyl analog’s balanced hydrophobicity makes it a candidate for central nervous system (CNS) drugs, where blood-brain barrier penetration is critical .
- Cyclobutyl derivatives are under preclinical investigation for oncology due to their selective cytotoxicity .
Material Science
- The fused ring system’s electron-rich nature enables applications in organic electronics, such as light-emitting diodes (LEDs) .
Biological Activity
4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential, structure-activity relationships (SAR), and specific case studies that highlight its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer activity. For instance, compounds synthesized with this scaffold have shown moderate to high potency as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in enhancing the sensitivity of cancer cells to chemotherapy. One notable compound from a related series exhibited an IC50 value of 8.6 nM against various human tumor cell lines including MDA-MB-468 and A549 .
Antimicrobial Activity
The antimicrobial properties of 4-Ethyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine derivatives have also been investigated. Studies indicate that these compounds demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the imidazo ring significantly influences their antibacterial efficacy. For example, modifications at the C5 position with methyl groups have been shown to improve activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties as well. Research has indicated that certain derivatives can inhibit inflammatory responses in human retinal pigment epithelial cells. This effect is attributed to the modulation of transcription factors such as Nrf2 and NF-κB, which play critical roles in oxidative stress responses .
Structure-Activity Relationships (SAR)
The SAR studies conducted on imidazo[4,5-b]pyridine derivatives reveal crucial insights into how structural modifications affect biological activity:
| Compound | Modification | Biological Activity | IC50/EC50 |
|---|---|---|---|
| 9 | N-hydroxy-carboximidamide group | High cytotoxicity | 0.082 µM |
| 7b | Ethyl group at C4 | Fungicidal activity against Puccinia polysora | EC50 4.00 mg/L |
| 22 | Methyl at C5 position | Anti-inflammatory effects | Not specified |
These findings indicate that subtle changes in molecular structure can lead to significant variations in biological activity.
Study on Anticancer Activity
In a study examining the anticancer efficacy of imidazo[4,5-b]pyridine derivatives combined with temozolomide in breast cancer models, it was found that these compounds significantly enhanced growth inhibition when used in combination therapy compared to monotherapy with temozolomide alone . This suggests a synergistic effect that could be exploited for therapeutic purposes.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of these derivatives showed promising results against various bacterial strains. Compounds were tested for their Minimum Inhibitory Concentration (MIC) values and exhibited strong inhibitory effects against both Escherichia coli and Bacillus cereus, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
